2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine
Overview
Description
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound composed of a benzene ring and a naphthyridine ring. It is a novel compound that has been found to have a variety of applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Intramolecular Heck Reaction : A sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines has been developed, utilizing intramolecular Heck type 6-exo-trig cyclization, providing a range of derivatives in good to high yields (Reddy et al., 2018).
- Cascade Reactions for Derivative Synthesis : Novel tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives were synthesized through cascade reactions including Knoevenagel condensation and cyclocondensation, illustrating a substrate-design approach for new multicomponent reactions (Wen et al., 2010).
- Hetero-Diels-Alder Reactions : Efficient synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using CuBr2-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder reaction, indicating a method for synthesizing diverse products under mild conditions (Muthukrishnan et al., 2016).
- Fluorescent DNA-Binding Compounds : One-pot synthesis of dibenzo[b,h][1,6]naphthyridines was applied to create compounds that exhibit strong fluorescence and interact with double-stranded DNA, demonstrating potential applications in molecular biology and biochemistry (Okuma et al., 2014).
- Green Chemistry Approach : A green chemistry approach was used to synthesize heterocyclic compounds like 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones, emphasizing the importance of using non-toxic solvents and avoiding catalysts (Kamalifar & Kiyani, 2019).
Structural and Analytical Studies
- Single-Crystal X-Ray Diffraction : The structural characterization of N(6)-Acetyl-5,7-diphenyl-5,6,7,8-tetrahydrobenzo[b]-1,6-naphthyridine was confirmed through single-crystal X-ray diffraction, providing insights into its molecular geometry and conformation (Laavanya et al., 2001).
Biological Applications
- Potential as MAO Inhibitors : Novel derivatives of benzo[b][1,6]naphthyridine were synthesized and investigated for their potential as Monoamine Oxidase (MAO) inhibitors, indicating a possible avenue for developing new pharmaceuticals (Kulikova et al., 2023).
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .
Mode of Action
This compound acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.
Result of Action
The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .
Cellular Effects
The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .
Dosage Effects in Animal Models
The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIFNAKNRWTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320501 | |
Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1541-57-7 | |
Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.